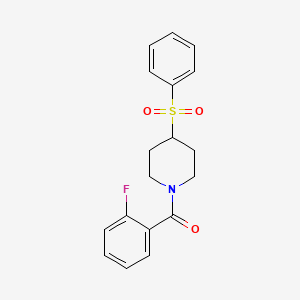
(2-Fluorophenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluorophenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H18FNO3S and its molecular weight is 347.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Radiosynthesis for Imaging Applications
Researchers have developed methods for the synthesis and radiosynthesis of compounds similar to "(2-Fluorophenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone" for imaging applications. For example, the synthesis, radiosynthesis, and in vivo evaluation of fluorophenyl-related compounds for visualization of the 5-HT2A receptor with SPECT imaging demonstrate significant advancements in neuroimaging techniques, allowing for better understanding and visualization of brain receptors (Blanckaert et al., 2005). These compounds are utilized for their ability to cross the blood-brain barrier and target specific receptors, providing valuable insights into brain function and pathology.
Antimicrobial and Antiproliferative Activities
The compound and its derivatives have been synthesized and evaluated for antimicrobial and antiproliferative activities. For instance, derivatives of difluorophenyl piperidin-4-yl methanone have shown promising antimicrobial activity against pathogenic bacterial and fungal strains, indicating potential for the development of new antimicrobial agents (Mallesha & Mohana, 2014). Additionally, the synthesis and structural exploration of novel bioactive heterocycles, including fluorobenzo derivatives, have been investigated for their antiproliferative activity, offering pathways for the development of new cancer therapeutics (Prasad et al., 2018).
Structural and Theoretical Studies
Significant work has been conducted on the structural characterization and theoretical studies of compounds structurally related to "this compound." These studies include crystal structure analyses, density functional theory (DFT) calculations, and Hirshfeld surface analysis to understand the molecular interactions and stability of such compounds. These insights are crucial for designing molecules with optimized properties for specific applications, such as catalysts, solvents, or pharmaceuticals (Huang et al., 2021).
Development of Novel Radiotracers
The development of novel radiotracers for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging is another application area. Fluorophenyl and piperidinyl moieties are frequently incorporated into the molecular structure of radiotracers to target specific brain receptors or transporters, aiding in the diagnosis and study of neurological disorders. Studies on the synthesis, optimization, and in vivo evaluation of these compounds provide a foundation for the advancement of diagnostic imaging (Blanckaert et al., 2007).
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
The exact mode of action of (2-Fluorophenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone is currently unknown due to the lack of specific studies on this compound. Similar compounds have been shown to interact with their targets in a manner that leads to various biological activities .
Biochemical Pathways
Related compounds have been shown to influence a variety of pathways, leading to diverse biological activities .
Result of Action
Related compounds have been shown to exhibit a range of biological activities .
Propiedades
IUPAC Name |
[4-(benzenesulfonyl)piperidin-1-yl]-(2-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3S/c19-17-9-5-4-8-16(17)18(21)20-12-10-15(11-13-20)24(22,23)14-6-2-1-3-7-14/h1-9,15H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDULIQVSOTXWOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(difluoromethyl)-N,1-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2904776.png)
![4,5-Dimethyl-6-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B2904777.png)
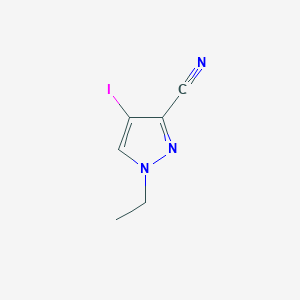
![(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide](/img/structure/B2904781.png)
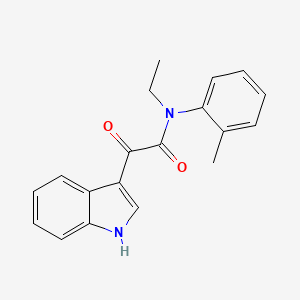

![N-[(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-2,6-difluorobenzamide](/img/structure/B2904788.png)
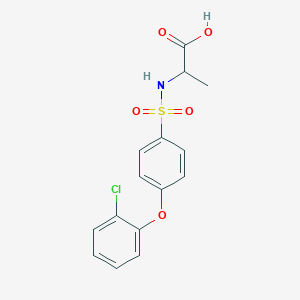
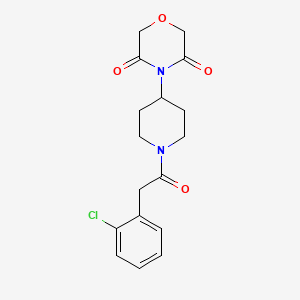
![5-amino-1-(4-bromobenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2904792.png)
![N-{[(4-Methylphenyl)carbamothioyl]amino}pyridine-4-carboxamide](/img/structure/B2904793.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2904795.png)
![2-[(2-chlorobenzyl)sulfanyl]-5-(4-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2904796.png)
